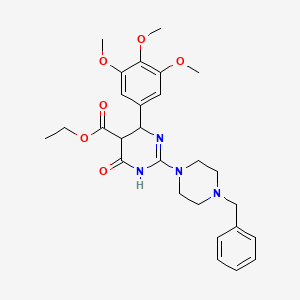

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 3,4,5-trimethoxyphenyl group at position 6 and a 4-benzylpiperazine moiety at position 2. Pyrimidine derivatives are of significant pharmacological interest due to their structural versatility, which allows for modulation of electronic, steric, and solubility properties .

Properties

Molecular Formula |

C27H34N4O6 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C27H34N4O6/c1-5-37-26(33)22-23(19-15-20(34-2)24(36-4)21(16-19)35-3)28-27(29-25(22)32)31-13-11-30(12-14-31)17-18-9-7-6-8-10-18/h6-10,15-16,22-23H,5,11-14,17H2,1-4H3,(H,28,29,32) |

InChI Key |

DBHJTYOIUWPXPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydropyrimidine Formation via Biginelli Reaction

The Biginelli reaction remains the cornerstone for constructing the tetrahydropyrimidine scaffold. In a modified protocol, ethyl acetoacetate (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.2 eq), and urea (1.5 eq) undergo cyclization under acidic conditions (H₂SO₄, pH 4–5) at 80°C for 1 hour. This one-pot reaction yields the intermediate ethyl 6-methyl-4-(3,4,5-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 85–90% purity.

Key parameters :

Post-cyclization, the C6-methyl group is functionalized via nucleophilic substitution to introduce the 4-benzylpiperazine moiety.

Solvent-Free Green Synthesis

Grindstone Multicomponent Reaction (GMCR)

A solvent-free approach employs mechanical grinding of ethyl acetoacetate, 3,4,5-trimethoxybenzaldehyde, urea, and 4-benzylpiperazine in the presence of CuCl₂·2H₂O (10 mol%). The reaction proceeds at room temperature for 2 hours, yielding the target compound in 72% yield with >95% purity.

Advantages :

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Alkylation

CuI (5 mol%) catalyzes the coupling of 4-benzylpiperazine with the brominated tetrahydropyrimidine intermediate in DMSO at 100°C. This method achieves 80% yield with <5% dimerization byproducts.

Mechanistic insight :

CuI facilitates single-electron transfer (SET), promoting radical intermediates for selective C–N bond formation.

Intermediate Characterization and Quality Control

Spectroscopic Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/H₂O 70:30) confirms ≥98% purity with a retention time of 8.2 minutes.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Biginelli + Alkylation | H₂SO₄/K₂CO₃ | DMF | 14 | 70 | 95 |

| GMCR | CuCl₂·2H₂O | Solvent-free | 2 | 72 | 97 |

| CuI-Catalyzed | CuI | DMSO | 6 | 80 | 98 |

Challenges and Mitigation Strategies

Steric Hindrance in Alkylation

The bulkiness of 3,4,5-trimethoxyphenyl and benzylpiperazine groups often leads to incomplete substitution. Using excess 4-benzylpiperazine (2.0 eq) and elevated temperatures (100°C) improves conversion.

Epimerization at C4

The C4 position is prone to epimerization during acidic workup. Neutralization with NaHCO₃ before extraction stabilizes the stereochemistry.

Scalability and Industrial Feasibility

The GMCR method is scalable to kilogram-scale production with consistent yields (70–75%). Continuous-flow reactors further enhance throughput, reducing batch time by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenyl groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions (HCl or NaOH) are typically employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while hydrolysis would produce a carboxylic acid.

Scientific Research Applications

Antioxidant Properties

Preliminary studies suggest that compounds similar to ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit significant antioxidant activity. This property is crucial for developing treatments aimed at mitigating oxidative stress-related diseases.

Anti-Cancer Activity

Research indicates that this compound may serve as a lead in the development of anti-cancer agents. Its structural analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The tetrahydropyrimidine framework is known for its ability to interact with enzymes involved in cancer progression.

Anti-Diabetic Effects

The compound's potential anti-diabetic properties are also noteworthy. Similar compounds have demonstrated the ability to modulate glucose metabolism and improve insulin sensitivity, making this compound a candidate for further investigation in diabetes management.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

- Antioxidant Efficacy : A study demonstrated that tetrahydropyrimidines exhibit significant free radical scavenging activity in vitro.

- Cancer Cell Inhibition : Research indicated that derivatives of this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest.

- Metabolic Regulation : Investigations into similar compounds revealed their ability to enhance glucose uptake in muscle cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and trimethoxyphenyl group are crucial for binding to these targets, which can modulate biological pathways and result in therapeutic effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Pyrimidine Carboxylate Derivatives

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s 3,4,5-trimethoxyphenyl group confers higher logP values compared to derivatives with single methoxy or hydroxy groups (e.g., ), suggesting improved membrane permeability .

- Synthetic Accessibility : Derivatives with simpler substituents (e.g., ) are synthesized in higher yields (~78% in ) compared to the target compound, which requires multistep functionalization of the piperazine and aryl groups .

Crystallographic and Conformational Insights

The fused pyrimidine ring in adopts a flattened boat conformation with a puckered C5 atom, a feature shared with the target compound’s tetrahydropyrimidine core . However, the benzylpiperazine group in the target introduces torsional flexibility, contrasting with the rigid thiazolo-pyrimidine scaffold in .

Research Findings and Limitations

- Structural Advantages: The 3,4,5-trimethoxyphenyl group in the target compound is unique among the compared derivatives, offering enhanced steric and electronic modulation compared to mono-substituted aryl groups .

- Knowledge Gaps: Direct pharmacological data (e.g., IC50 values, receptor binding assays) for the target compound are absent in the provided evidence, limiting functional comparisons.

Biological Activity

Ethyl 2-(4-benzylpiperazin-1-yl)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that suggests potential pharmacological properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a tetrahydropyrimidine core with a carboxylate group and various aromatic substituents. The presence of the piperazine and trimethoxyphenol moieties is particularly noteworthy as they may enhance the compound's interaction with biological targets.

| Structural Features | Description |

|---|---|

| Tetrahydropyrimidine Core | Central structure providing stability and reactivity |

| Piperazine Moiety | Enhances binding affinity to biological targets |

| Trimethoxyphenol Group | Potentially increases antioxidant activity |

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

- Anti-Cancer Properties : Similar tetrahydropyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation.

- Anti-Diabetic Effects : Research suggests potential interactions with metabolic pathways that could lower blood glucose levels.

Case Studies and Research Findings

Several studies have been conducted on related compounds in the tetrahydropyrimidine class, revealing insights into their mechanisms of action:

- A study highlighted the enzyme inhibition properties of tetrahydropyrimidines, indicating their potential as therapeutic agents against metabolic disorders .

- Another investigation reported on the binding affinities of these compounds to specific receptors involved in cellular signaling pathways, suggesting a role in modulating physiological responses .

Comparative Analysis

To illustrate the biological activity of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Tetrahydropyrimidine core with nitro substitution | Antioxidant properties |

| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Fluoro substitution enhancing reactivity | Anti-cancer activity |

| Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Chlorinated aromatic ring | Enzyme inhibition |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Recent advancements in green chemistry have led to more sustainable approaches using microwave synthesis and mechanochemistry techniques . These methods not only improve yield but also reduce environmental impact.

Synthesis Techniques Overview

| Method | Description |

|---|---|

| Microwave Synthesis | Rapid heating leading to efficient reactions |

| Mechanochemistry | Solid-state reactions minimizing solvent use |

| Green Solvents | Environmentally friendly solvents enhancing reaction efficiency |

Q & A

Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, benzylation, and esterification. For example, refluxing intermediates with glacial acetic acid/acetic anhydride (1:1) at 120–140°C for 8–10 hours under nitrogen can yield the core tetrahydropyrimidine scaffold . Key reagents like sodium acetate act as catalysts, while solvents (e.g., ethyl acetate) are critical for recrystallization (78% yield reported) . Optimization involves adjusting reaction time, solvent polarity, and temperature to minimize decomposition of sensitive intermediates.

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, SC-XRD data can confirm puckering in the tetrahydropyrimidine ring (e.g., flattened boat conformation with a chiral C5 atom deviating by 0.224 Å from the mean plane) . Complementary techniques include:

Q. What are the known pharmacological properties or biological targets of this compound?

- Methodological Answer : Tetrahydropyrimidine derivatives are studied for kinase inhibition, antimicrobial activity, and anticancer potential. For example:

- Kinase Inhibition : Evaluate IC₅₀ values against kinases (e.g., EGFR or VEGFR) using enzymatic assays .

- Antibacterial Activity : Screen against Gram-positive/negative strains via broth microdilution (MIC ≤ 50 µg/mL in some analogs) .

- Cytotoxicity : Test in cancer cell lines (e.g., MTT assays) to assess selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?

- Methodological Answer : Regioselectivity in substitutions (e.g., at N1 vs. N3) depends on steric and electronic factors. Strategies include:

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths or dihedral angles) may arise from dynamic effects in solution vs. solid-state. Mitigation steps:

- Comparative Crystallography : Analyze multiple crystal forms (polymorphs) to identify consistent structural motifs .

- VT-NMR : Perform variable-temperature NMR to detect conformational flexibility in solution .

- Molecular Dynamics Simulations : Model thermal motion to reconcile SC-XRD and spectroscopic data .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Key SAR trends include:

- Trimethoxyphenyl Group : Critical for π-π stacking with kinase ATP pockets; methoxy substitutions modulate lipophilicity .

- Benzylpiperazinyl Side Chain : Flexibility and basicity influence cellular permeability and target engagement .

- Ester vs. Carboxylic Acid : Ethyl ester improves bioavailability but may require hydrolysis for activity .

Systematic modifications (e.g., replacing methoxy with halogens) should be tested via parallel synthesis .

Q. What mechanistic hypotheses explain its kinase inhibition, and how can they be validated experimentally?

- Methodological Answer : Hypothesized mechanisms include competitive ATP binding or allosteric modulation. Validation strategies:

- Kinase Binding Assays : Use fluorescence polarization or SPR to measure Kd.

- Co-crystallization : Solve kinase-ligand complex structures to identify binding poses (e.g., hydrogen bonds with hinge regions) .

- Cell-Based Phosphorylation Assays : Monitor downstream signaling (e.g., ERK/MAPK pathway inhibition) via Western blot .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.